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Introduction

Umbralisib hydrochloride, an oral kinase inhibitor, is a potent and selective dual inhibitor of
phosphoinositide 3-kinase-delta (PI3Kd) and casein kinase 1-epsilon (CK1g).[1][2] Its
mechanism of action targets key signaling pathways implicated in the proliferation and survival
of malignant B-cells, making it a subject of significant interest in hematological malignancy
research.[3][4] This document provides detailed application notes and protocols for a range of
in vitro assays to characterize the activity of umbralisib hydrochloride.

Mechanism of Action

Umbralisib disrupts critical B-cell receptor signaling necessary for the progression of lymphoma
by targeting PI13Kd.[3] The PI3Kd isoform is predominantly expressed in hematopoietic cells
and is a central component of the B-cell receptor (BCR) signaling pathway, which is often
dysregulated in B-cell malignancies. By inhibiting PI3Kd, umbralisib interferes with downstream
signaling, including the activation of AKT, which in turn reduces cell proliferation and survival.[5]
Additionally, umbralisib inhibits CK1g, a regulator of oncoprotein translation, which is
associated with the growth and survival of lymphoma cells.[1] This dual inhibition may also play
a role in modulating immune responses.[3]

Quantitative Data Summary
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The following tables summarize the in vitro inhibitory activities of umbralisib against its primary

targets and its effects on lymphoma cell lines.

Table 1: In Vitro Inhibitory Activity of Umbralisib[5]

Target Assay Type IC50 / EC50 / Kd Notes
) High selectivity for the

PI3Kd Enzymatic Assay 22.2 nM (EC50) )
delta isoform.
Effective

PI3Kd Cell-based Assay 24.3 nM (EC50) concentration in
cellular context.

PI3Kd Binding Assay 6.2 nM (Kd) Strong binding affinity.

PI3Ky Binding Assay 1400 nM (Kd)
Demonstrates

PISKB Binding Assay >10000 nM (Kd) significant selectivity
over beta isoform.
Demonstrates

PI3Ka Binding Assay >10000 nM (Kd) significant selectivity
over alpha isoform.

CKle Enzymatic Assay 6.0 uM (EC50)

Table 2: Effects of Umbralisib on Lymphoma Cells[5]
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Cell Line | System Effect Concentration Assay
Half-maximal

Human whole blood o ] )
inhibition of 100-300 nM Proliferation Assay

CD19+ cells ) )
proliferation

Human lymphoma Concentration-

and leukemia cell dependent inhibition 10 nM - 100 pM Western Blot

lines of p-AKT (Ser473)

) Potent repression of
LY7 (DLBCL cell line) ) 15-50 uM Western Blot
c-Myc expression

Experimental Protocols
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability,
proliferation, and cytotoxicity.

Materials:

e Lymphoma cell lines (e.g., LY7, Raji, Jurkat)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
o Umbralisib hydrochloride (stock solution in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
e 96-well microplates
o Humidified incubator (37°C, 5% CO2)

» Microplate reader
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Protocol:

o Cell Plating: Seed lymphoma cell lines in a 96-well plate at a density of 1 x 10"5 cells/mL in a
final volume of 100 pL per well.

o Compound Treatment: Prepare serial dilutions of umbralisib hydrochloride in culture
medium. Add varying concentrations (e.g., 0.01 nM to 10 pM) to the wells. Include a vehicle
control with the equivalent concentration of DMSO.

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.

e Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the
formation of formazan crystals.

e Solubilization: Add 100 pL of solubilization buffer to each well and incubate overnight at 37°C
to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value using non-linear regression analysis.

Seed Lymphoma Cells Add Umbralisib Hydrochloride Incubate Incubate " Incubate Read Absorbance
in 96-well plate (various concentrations) (72 hours, 37°C) Add MTT Reagent (4 hours, 37°C) Add Solubilization Buffer (Ovemnight, 37°c) | "] (570 nm) Calculate IC50

Click to download full resolution via product page

MTT Cell Viability Assay Workflow

Western Blot Analysis for Phospho-AKT and c-Myc

This technique is used to detect changes in the expression and phosphorylation status of key
proteins in the signaling pathways affected by umbralisib.

Materials:
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e Lymphoma cell lines

e Umbralisib hydrochloride

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies:

o Rabbit anti-Phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution)
[6]

o Rabbit anti-c-Myc (e.g., Cell Signaling Technology #9402, 1:1000 dilution)[7]
o Loading control antibody (e.g., anti-B-actin or anti-GAPDH)

o HRP-conjugated secondary antibody (anti-rabbit)

e Chemiluminescent substrate

e Imaging system

Protocol:

o Cell Treatment and Lysis: Treat lymphoma cells with desired concentrations of umbralisib
hydrochloride for specified time points. Harvest cells and lyse them in ice-cold lysis buffer.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.
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o SDS-PAGE: Load equal amounts of protein (20-30 pg) onto an SDS-polyacrylamide gel and
separate the proteins by electrophoresis.

» Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-
AKT or anti-c-Myc) overnight at 4°C with gentle agitation.

e Washing: Wash the membrane three times with TBST for 5-10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Washing: Repeat the washing step.

» Detection: Add the chemiluminescent substrate and capture the signal using an imaging
system.

e Analysis: Quantify band intensities and normalize to the loading control.

Secondary Antibody

. ——
Incubation

——

—

%’ SDS-PAGE }—V

Protein Transfer }——{ Blocking }—>

Primary Antibody
Incubation

Cell Treatment & Lysis Protein Quantification Detection Analysis
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Western Blot Analysis Workflow

In Vitro Kinase Assays

These assays directly measure the enzymatic activity of PI3Kd and CK1e and the inhibitory
effect of umbralisib in a cell-free system.

Materials:

e Recombinant active PI3Kd enzyme
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» Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgClI2, 0.025mg/ml
BSA)[8]

e Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)[9]

o ATP

o Umbralisib hydrochloride (serial dilutions)

o Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

» Microplate reader

Protocol:

e Reaction Setup: In a 96-well plate, add the kinase assay buffer.

o Add the PI3Kd enzyme to each well (except for the no-enzyme control).
e Add the lipid substrate to each well.

e Add serial dilutions of umbralisib hydrochloride or vehicle control (DMSO) to the
appropriate wells.

« Initiate Reaction: Add ATP to initiate the kinase reaction.
 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Detection: Stop the reaction and detect the amount of ADP produced using a detection
reagent according to the manufacturer's protocol.

o Data Acquisition: Measure the luminescence using a microplate reader.
» Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Materials:

e Recombinant human CK1e enzyme
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Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.5 mM DTT)
Substrate peptide (e.g., Casein, 20 uM)[10]

ATP

Umbralisib hydrochloride (serial dilutions)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

Microplate reader

Protocol:

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant CK1e enzyme, and
the substrate peptide.

Add serial dilutions of umbralisib hydrochloride or vehicle control (DMSO) to the
appropriate wells.

Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes.
Initiate Reaction: Add ATP to initiate the kinase reaction.
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

Detection: Stop the reaction and detect the amount of ADP produced using a detection
reagent according to the manufacturer's protocol.

Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the umbralisib
concentration to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of umbralisib on the migration of lymphoma cells towards a

chemoattractant.
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Materials:

Lymphoma cell lines

Transwell inserts (e.g., 8.0 um pore size)
Chemoattractant (e.g., CXCL12 or CCL19)
Serum-free media

Umbralisib hydrochloride

24-well plates

Staining reagent (e.g., Crystal Violet) or flow cytometer for quantification

Protocol:

Transwell Setup: Place Transwell inserts into the wells of a 24-well plate.

Chemoattractant Addition: Add media containing the chemoattractant to the lower chamber
of the Transwell plate.

Cell Preparation: Resuspend lymphoma cells in serum-free media and pre-treat with various
concentrations of umbralisib hydrochloride or vehicle control.

Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-24 hours) to allow for cell
migration.

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper
surface of the insert membrane with a cotton swab.

Staining and Quantification:

o Staining: Fix and stain the migrated cells on the lower surface of the membrane with
Crystal Violet. Elute the stain and measure the absorbance.
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o Flow Cytometry: Alternatively, collect the migrated cells from the lower chamber and count
them using a flow cytometer.

o Data Analysis: Quantify the number of migrated cells and compare the effect of different
concentrations of umbralisib.
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PISK/AKT Signaling Pathway Inhibition by Umbralisib
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CK1e and c-Myc Regulation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Umbralisib Hydrochloride: In Vitro Assay Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800555#umbralisib-hydrochloride-in-vitro-assay-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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